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Compound of Interest

Compound Name: Butyl gallate

Cat. No.: B094131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of butyl
gallate, a widely used antioxidant in the food, cosmetic, and pharmaceutical industries.

Understanding the three-dimensional arrangement of atoms and molecules in its crystalline

form is paramount for elucidating its physicochemical properties, stability, and interactions with

biological systems. This document presents key crystallographic data, detailed experimental

protocols for structure determination, and visualizations of molecular interactions and

experimental workflows.

Quantitative Crystallographic Data
The crystal structure of butyl gallate has been determined as a dihydrate form

(C₁₁H₁₄O₅·2H₂O). The following tables summarize the key crystallographic data and bond

lengths of interest, providing a quantitative foundation for understanding its solid-state

conformation.

Table 1: Crystal Data and Structure Refinement for Butyl Gallate Dihydrate
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Parameter Value

Empirical Formula C₁₁H₁₈O₇

Formula Weight 262.26

Temperature 296 K

Wavelength 1.54178 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 14.345(2) Å

b 7.934(1) Å

c 12.083(2) Å

α 90°

β 108.89(1)°

γ 90°

Volume 1301.0(3) Å³

Z 4

Density (calculated) 1.338 Mg/m³

Absorption Coefficient 0.91 mm⁻¹

F(000) 568

Refinement Details

R-factor (R1) 0.048

wR factor (wR2) 0.185

Data-to-parameter ratio 19.1

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]
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Table 2: Selected Interatomic Distances (Å)

Bond Length (Å)

O1-C7 1.353(3)

O2-C8 1.371(3)

O3-C9 1.365(3)

O4-C11 1.206(3)

O5-C11 1.332(3)

O5-C12 1.461(3)

C1-C2 1.502(4)

C2-C3 1.512(4)

C3-C4 1.508(4)

C4-O5 1.461(3)

Molecular and Crystal Structure Insights
The crystal structure of butyl gallate dihydrate reveals a molecule that is nearly planar, with

the butyl ester group adopting a fully extended trans zigzag conformation. The stability of the

crystal packing is attributed to a combination of forces:

Intramolecular Hydrogen Bonds: Two hydrogen bonds exist between the hydroxyl groups on

the gallate head.[1]

Intermolecular Hydrogen Bonds: All available hydroxyl groups and water molecules

participate in a network of intermolecular hydrogen bonds, further stabilizing the crystal

lattice.[1]

Stacking Interactions: The gallate head groups (the 3,4,5-trihydroxybenzene portion) exhibit

stacking interactions.[1]

Hydrophobic Interactions: The butyl chains engage in hydrophobic interactions.[1]
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The following diagram illustrates the key intermolecular interactions that define the crystal

packing of butyl gallate dihydrate.

Intermolecular Interactions in Butyl Gallate Dihydrate Crystal
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Key intermolecular interactions in the butyl gallate dihydrate crystal.

Experimental Protocols
The determination of the crystal structure of butyl gallate involves several key stages, from

crystal growth to data analysis. The following protocols provide a generalized yet detailed

methodology for obtaining and analyzing single crystals of small organic molecules like butyl
gallate.

Synthesis and Purification of Butyl Gallate
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A common method for the synthesis of butyl gallate is the Fischer esterification of gallic acid

with n-butanol in the presence of an acid catalyst (e.g., sulfuric acid).

Reaction Setup: A mixture of gallic acid, an excess of n-butanol, and a catalytic amount of

concentrated sulfuric acid is refluxed for several hours.

Work-up: After cooling, the reaction mixture is neutralized, and the crude product is

extracted.

Purification: The crude butyl gallate is purified by recrystallization from a suitable solvent or

by column chromatography to achieve the high purity required for single crystal growth.

Single Crystal Growth of Butyl Gallate Dihydrate
Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Slow

evaporation is a commonly employed and effective method for growing crystals of butyl
gallate.

Solvent Selection: Choose a solvent in which butyl gallate has moderate solubility. A mixture

of ethanol and water can be effective, as the presence of water is necessary to form the

dihydrate.

Preparation of a Saturated Solution: Dissolve the purified butyl gallate in the chosen solvent

system at a slightly elevated temperature to create a saturated or near-saturated solution.

Filtration: Filter the warm solution through a syringe filter into a clean, dust-free vial to

remove any particulate matter that could act as unwanted nucleation sites.

Slow Evaporation: Cover the vial with a cap that has small perforations or with parafilm

punctured with a few small holes. This allows for the slow evaporation of the solvent.

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a

period of several days to weeks, as the solvent slowly evaporates, the concentration of butyl
gallate will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction Data Collection and
Structure Refinement
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to the desired temperature (e.g., 296 K) and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and to integrate the intensities of the reflections.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to obtain an initial model of the crystal structure.

Structure Refinement: The initial model is refined by least-squares methods against the

experimental data to improve the atomic coordinates, and thermal parameters, and to

minimize the difference between the observed and calculated structure factors.

The logical workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Single-Crystal X-ray Diffraction
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A generalized workflow for single-crystal X-ray diffraction analysis.
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Conclusion
The crystal structure of butyl gallate dihydrate provides a detailed atomic-level understanding

of its solid-state conformation and intermolecular interactions. The planar nature of the

molecule, stabilized by a network of hydrogen bonds and other interactions, is a key

determinant of its physical properties. The experimental protocols outlined in this guide offer a

roadmap for the successful determination of the crystal structures of butyl gallate and similar

small organic molecules. This structural information is invaluable for researchers in materials

science, pharmacology, and drug development, as it forms the basis for understanding and

predicting the behavior of this important antioxidant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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